2-(6-Bromopyridin-3-yl)pyrimidine
Overview
Description
2-(6-Bromopyridin-3-yl)pyrimidine is a chemical compound with the molecular formula C9H6BrN3 and a molecular weight of 236.07 g/mol. It is an active pharmaceutical ingredient and an pharmaceutical adjuvant .
Synthesis Analysis
The synthesis of pyrimidines, including 2-(6-Bromopyridin-3-yl)pyrimidine, has been described in numerous methods . A new pyrido [2,3- d ]pyrimidine derivative was designed and synthesized, with the final structure characterized by 1 H, 13 C, and 2D NMR, MS, FTIR .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for 2-(6-Bromopyridin-3-yl)pyrimidine is 1S/C9H6BrN3/c10-8-3-2-7 (6-13-8)9-11-4-1-5-12-9/h1-6H .Chemical Reactions Analysis
Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
2-(6-Bromopyridin-3-yl)pyrimidine is a white to yellow solid .Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives have been studied for their potential anticancer properties. For example, thiazolopyrimidine derivatives have shown excellent anticancer activity against human cancer cell lines, leading to cell death by apoptosis through the inhibition of the CDK enzyme .
Anti-inflammatory Applications
Pyrimidines also exhibit anti-inflammatory effects by inhibiting the expression and activities of various inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Synthesis of Functional Molecules
The compound “2-(6-Bromopyridin-3-yl)pyrimidine” can be used in the synthesis of functionally important molecules. It serves as a building block in various chemical syntheses due to its reactive bromine atom which can undergo further chemical transformations .
Life Science Research
In life science research, such compounds are valuable for studying cell biology, genomics, proteomics, and other fields. They can be used in the development of assays, probes, or as reagents in experimental setups .
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which 2-(6-bromopyridin-3-yl)pyrimidine belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Pyrimidines often act by binding to their targets and modulating their activity . The bromine atom in 2-(6-Bromopyridin-3-yl)pyrimidine could potentially enhance its binding affinity to its targets.
Biochemical Pathways
Pyrimidines are known to play crucial roles in various biochemical processes, including dna and rna synthesis, signal transduction, and energy metabolism .
Result of Action
Given its structural similarity to other pyrimidines, it may have potential effects on cellular processes such as cell growth, proliferation, and differentiation .
Safety and Hazards
Future Directions
While the specific future directions for 2-(6-Bromopyridin-3-yl)pyrimidine are not mentioned in the search results, pyrimidines in general have been suggested for the development of new anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-(6-bromopyridin-3-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-8-3-2-7(6-13-8)9-11-4-1-5-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYODETQANLEOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705189 | |
Record name | 2-(6-Bromopyridin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
942189-65-3 | |
Record name | 2-(6-Bromopyridin-3-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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